N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide
説明
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been shown to have potential therapeutic applications in various neurological disorders.
作用機序
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide activates the KCNQ2/3 potassium channel by binding to a specific site on the channel. This binding causes a conformational change in the channel, which leads to an increase in potassium ion conductance. This increase in conductance hyperpolarizes the neuron, making it less likely to fire an action potential. By reducing neuronal excitability, this compound can reduce seizure activity and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to activating the KCNQ2/3 potassium channel, it has been found to increase the expression of the channel in neurons. It has also been shown to increase the levels of a neurotransmitter known as GABA, which is involved in inhibiting neuronal activity. These effects contribute to the ability of this compound to reduce seizure activity and alleviate pain.
実験室実験の利点と制限
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for treating neurological disorders. It has also been shown to have a high degree of selectivity for the KCNQ2/3 potassium channel, which reduces the likelihood of off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide. One area of focus is on developing more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of focus is on understanding the long-term effects of this compound on neuronal function and behavior. Additionally, there is interest in exploring the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in human subjects.
合成法
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with sodium methoxide, followed by a reaction with methyl isoxazole-4-carboxylate and benzyl bromide. The resulting product is then treated with dimethylamine to yield this compound.
科学的研究の応用
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has been shown to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been found to activate a specific potassium channel, known as KCNQ2/3, which is involved in regulating neuronal excitability. By activating this channel, this compound has been shown to reduce seizure activity and alleviate pain in animal models.
特性
IUPAC Name |
N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12-16(19(24)23(2)11-13-7-4-3-5-8-13)18(22-25-12)17-14(20)9-6-10-15(17)21/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNZPEAOWGHBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324943 | |
Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349398-56-7 | |
Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。